Cleistanthin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25047-48-7 |
|---|---|
Molecular Formula |
C28H28O11 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-4-(3-hydroxy-4,5-dimethoxyoxan-2-yl)oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C28H28O11/c1-31-18-8-14-15(9-19(18)32-2)25(39-28-24(29)26(34-4)21(33-3)11-36-28)16-10-35-27(30)23(16)22(14)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26,28-29H,10-12H2,1-4H3 |
InChI Key |
FCOQWUOWHWHTJP-UHFFFAOYSA-N |
SMILES |
COC1COC(C(C1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1COC(C(C1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6 |
Synonyms |
cleistanthin cleistanthin A |
Origin of Product |
United States |
Isolation, Structural Characterization, and Biosynthetic Pathways
Natural Sources and Distribution of Cleistanthin and Analogues
This compound and its related compounds, known as arylnaphthalide lignan (B3055560) glycosides, are predominantly found in plants of the Euphorbiaceae family. phcog.comnih.gov The primary and most well-documented source of this compound A and its analogue, this compound B, is the plant Cleistanthus collinus, a toxic shrub found in rural South India. ebi.ac.ukresearchgate.net These compounds are considered to be the main toxic principles in the leaves of this plant. researchgate.net
Beyond Cleistanthus collinus, this compound and its analogues have been identified in other species. For instance, this compound A has been isolated from the aerial parts of Phyllanthus taxodiifolius. ebi.ac.ukfrontiersin.org The distribution of these arylnaphthalide lignans (B1203133) extends to other plants such as Cleistanthus patulus and Haplophyllum buxbaumii. phcog.comresearchgate.netnih.gov The genus Phyllanthus is particularly rich in phytochemicals, including various lignans, and species like Phyllanthus brasiliensis have also been found to contain this compound B. researchgate.net This distribution highlights the chemodiversity within the Cleistanthus and Phyllanthus genera. researchgate.netresearchgate.net
The following table summarizes the natural sources of this compound and its analogues:
| Compound | Natural Source(s) | Family |
|---|---|---|
| This compound A | Cleistanthus collinus ebi.ac.ukresearchgate.net, Phyllanthus taxodiifolius ebi.ac.ukfrontiersin.org | Euphorbiaceae, Phyllanthaceae |
| This compound B | Cleistanthus collinus researchgate.net, Phyllanthus brasiliensis researchgate.net | Euphorbiaceae, Phyllanthaceae |
| Arylnaphthalide Lignans (general) | Cleistanthus patulus phcog.comresearchgate.netnih.gov, Haplophyllum buxbaumii phcog.comresearchgate.netnih.gov | Euphorbiaceae, Rutaceae |
Methodologies for Isolation and Purification
The isolation and purification of this compound A and B from plant materials, primarily the leaves of Cleistanthus collinus, involve a series of chromatographic techniques. ebi.ac.uk A common initial step is the preparation of a crude extract. The dried and powdered leaves are first defatted, typically with n-hexane, and then extracted with a solvent like acetone (B3395972). nih.govnih.gov
Column chromatography is a key method used for the initial separation of the compounds from the acetone extract. ebi.ac.uk The extract, often dissolved in a solvent like benzene (B151609), is passed through a column packed with a stationary phase such as neutral alumina. nih.gov Elution with a gradient of solvents, for example, mixtures of benzene and ethyl acetate (B1210297), or methanol (B129727) and chloroform, allows for the separation of different fractions containing compounds like fatty alcohols, collinusin, this compound A, and this compound B.
For further purification, techniques like preparative thin-layer chromatography (TLC) and crystallization are employed. rjptonline.org TLC with a suitable mobile phase, such as a mixture of hexane, chloroform, and ethanol, helps in profiling and purifying the fractions. rjptonline.org The purity of the isolated compounds can be confirmed by analytical TLC, comparing the Rf value of the isolated compound with an authenticated sample. researchgate.net
More recently, reverse-phase flash chromatography has been developed as a rapid and efficient method for the preparative isolation of this compound A. nih.govresearchgate.net This technique utilizes a gradient mobile phase of aqueous formic acid and acetonitrile (B52724) to separate this compound A from the crude acetone extract. nih.gov The yield of isolated this compound A and B from traditional column chromatography methods has been reported to be in the range of 0.9–1.0% w/w and 0.6–0.8% w/w, respectively.
Advanced Structural Elucidation Techniques
The determination of the complex structure of this compound and its analogues relies on a combination of advanced spectroscopic and crystallographic methods.
A suite of spectroscopic techniques is essential for the structural confirmation of this compound. ebi.ac.ukresearchgate.netnih.gov These methods provide detailed information about the molecule's functional groups, connectivity, and molecular weight. nptel.ac.inlehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of this compound. nih.gov Detailed 2D-NMR experiments, such as COSY, HMQC, and HMBC, allow for the complete assignment of proton and carbon signals and establish the connectivity between different parts of the molecule. researchgate.netacs.org Fast NMR techniques have also been employed for the structural characterization of related compounds like Cleistanthoside A. acs.org
Mass Spectrometry (MS) : This technique is used to determine the molecular weight and formula of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. acs.org Electron Spray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) can provide fragmentation patterns that help in structural elucidation. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O) from the lactone ring, hydroxyl (-OH) groups, and ether (C-O-C) linkages, by detecting their characteristic vibrational frequencies. nih.govrjptonline.org
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy reveals the presence of chromophores, the light-absorbing parts of the molecule. rjptonline.org For this compound A, a characteristic absorption maximum (λmax) is observed around 263 nm. nih.govresearchgate.net
The following table summarizes the spectroscopic data used for the characterization of this compound A:
| Spectroscopic Technique | Information Obtained |
|---|---|
| NMR (¹H, ¹³C, 2D) | Carbon-hydrogen framework, connectivity of atoms. nih.govacs.org |
| Mass Spectrometry (MS, HRMS, ESI-MS/MS) | Molecular weight, elemental composition, fragmentation patterns. nih.govacs.org |
| FT-IR | Identification of functional groups (e.g., C=O, -OH, C-O-C). nih.gov |
| UV-Vis | Presence of chromophores, λmax at ~263 nm. nih.govresearchgate.net |
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in its crystalline state. libretexts.orgwikipedia.org By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of atoms and their bonding. wikipedia.org The single-crystal structure of this compound A has been determined, providing unambiguous proof of its molecular architecture and stereochemistry. acs.org This technique has also been crucial in confirming the structures of other related lignans isolated from Cleistanthus and Phyllanthus species. researchgate.netacs.org
While NMR and X-ray crystallography can determine the relative stereochemistry, Electronic Circular Dichroism (ECD) is a key chiroptical technique used to establish the absolute configuration of chiral molecules like this compound. encyclopedia.pubull.es ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. encyclopedia.pub
The absolute configuration is determined by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for different possible stereoisomers using quantum chemical methods like time-dependent density functional theory (TD-DFT). researchgate.netnih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov This approach has been successfully applied to determine the absolute configurations of several aryltetralin lignans isolated from Cleistanthus species. researchgate.net
X-ray Crystallography and Single-Crystal Structure Determination
Chemodiversity and Identification of this compound Analogues
The arylnaphthalene lignan class, to which this compound belongs, exhibits significant chemical diversity. nih.govresearchgate.net This diversity arises from variations in the substitution patterns on the aromatic rings, the nature of the sugar moiety attached, and the stereochemistry of the molecule.
Several analogues of this compound have been isolated from Cleistanthus and Phyllanthus species. Besides this compound A and B, other related compounds include Collinusin and Diphyllin (B1215706), which are also found in Cleistanthus collinus. researchgate.netrjptonline.org From the heartwood of the same plant, compounds like taiwanin C, 3,4-dihydrotaiwanin C, and taiwanin E have been isolated. researchgate.net
The glycosidic moiety plays a crucial role in the diversity and biological activity of these compounds. nih.gov this compound A, for example, is the 4-O-3,4-di-O-methyl-β-D-xylopyranoside of diphyllin. ebi.ac.uk Other analogues possess different sugar units or modifications to the sugar. For instance, Cleistanthoside A is another glycoside found in C. collinus. acs.org The synthesis of various derivatives has shown that modifications to the carbohydrate hydroxyl groups, such as acetylation or methylation, can significantly impact their properties. nih.gov
Research on Phyllanthus poilanei has led to the isolation of new arylnaphthalene lignan lactones, such as phyllanthusmin C and D, which are structurally related to this compound. acs.org The study of these analogues provides valuable structure-activity relationship (SAR) data, contributing to a deeper understanding of this class of compounds. nih.gov
Postulated Biosynthetic Routes and Precursors
The precise biosynthetic pathway of this compound has not been fully elucidated; however, a putative pathway can be postulated based on the well-established biosynthesis of other arylnaphthalene lignans. nsf.gov Lignans, as a class of phytochemicals, originate from the phenylpropanoid pathway, which is initiated by the amino acid phenylalanine. researchgate.netnih.gov This general pathway serves as the foundation for the biosynthesis of the vast structural diversity observed in lignans. nsf.govarkat-usa.org
The biosynthesis of lignans commences with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.gov Subsequently, cinnamic acid is hydroxylated to form p-coumaric acid, which then undergoes a series of enzymatic transformations, including hydroxylation and methylation, to yield key monolignol precursors such as coniferyl alcohol. nih.govmdpi.com These monolignols are the fundamental building blocks of lignans. nsf.gov
The formation of the characteristic lignan backbone occurs through the oxidative coupling of two monolignol units. nsf.govarkat-usa.org This crucial step is mediated by dirigent proteins (DIRs) and laccases, which control the stereochemistry of the resulting dimer. arkat-usa.orgmdpi.com The initial coupling of two coniferyl alcohol molecules typically leads to the formation of pinoresinol. nih.govarkat-usa.org
From pinoresinol, the pathway to arylnaphthalene lignans is thought to proceed through a series of intermediates. Pinoresinol is sequentially reduced to lariciresinol (B1674508) and then to secoisolariciresinol. nsf.govarkat-usa.org Secoisolariciresinol is then oxidized to form matairesinol (B191791), a dibenzylbutyrolactone lignan. nsf.govarkat-usa.org It is from matairesinol or a related intermediate that the arylnaphthalene scaffold of compounds like this compound is believed to be formed through further oxidative cyclization and aromatization reactions. nsf.gov While the exact enzymatic steps leading from a dibenzylbutyrolactone precursor to the arylnaphthalene structure are not yet fully understood, it is the currently accepted hypothesis for the formation of this class of lignans. nsf.gov
The final steps in the biosynthesis of this compound would involve the glycosylation of the aglycone, diphyllin, with a modified xylose sugar to form this compound A, or with other sugar moieties to form related this compound compounds.
Table 1: Key Precursors and Intermediates in the Postulated Biosynthesis of this compound
| Compound | Class | Role in Pathway |
| Phenylalanine | Amino Acid | Primary Precursor |
| Cinnamic Acid | Phenylpropanoid | Intermediate |
| p-Coumaric Acid | Phenylpropanoid | Intermediate |
| Coniferyl Alcohol | Monolignol | Building Block |
| Pinoresinol | Lignan (Furofuran) | Initial Dimer |
| Lariciresinol | Lignan (Furan) | Intermediate |
| Secoisolariciresinol | Lignan (Dibenzylbutane) | Intermediate |
| Matairesinol | Lignan (Dibenzylbutyrolactone) | Key Intermediate/Precursor to Arylnaphthalene scaffold |
| Diphyllin | Arylnaphthalene Lignan | Aglycone of this compound |
Molecular and Cellular Mechanisms of Action
Interactions with Nucleic Acids and DNA Integrity
The cytotoxic effects of cleistanthin, a group of naturally occurring lignan (B3055560) lactones, are significantly mediated through their interactions with nucleic acids, leading to the disruption of DNA integrity and subsequent cellular responses.
This compound A and this compound B have been shown to induce DNA damage. acs.orgnih.gov Studies have demonstrated that at higher concentrations and after prolonged exposure, this compound A causes DNA strand breaks. nih.govebi.ac.uk This effect is dose-dependent. nih.govebi.ac.uk For instance, treatment of Chinese hamster ovary (CHO) cells with this compound B at concentrations of 20, 40, 60, and 80 µg/ml for 24 hours resulted in a dose-dependent decrease in the percentage of precipitated DNA, indicating an increase in DNA strand breaks. oup.com The adverse effects of this compound B on DNA and chromosomes contribute to cell death, likely through apoptosis. oup.com Similarly, this compound A's cytotoxic effects are linked to its ability to induce DNA damage. acs.orgnih.gov
A key mechanism of this compound's action is the inhibition of DNA synthesis. acs.orgnih.govebi.ac.ukajesjournal.comebi.ac.uk Both this compound A and this compound B have been found to significantly inhibit the incorporation of thymidine (B127349) into DNA in a dose-dependent manner. ajesjournal.comresearchgate.netajesjournal.com In K562 cells, treatment with 10 µg/ml of this compound A led to a drastic, time-dependent reduction in thymidine incorporation by up to 70%. ajesjournal.com Similarly, this compound B at a concentration of 10 µg/ml caused a 65% reduction. ajesjournal.com It is important to note that this compound A does not appear to affect the transport of thymidine into the cells, suggesting a direct interference with the replication process itself. acs.orgnih.govebi.ac.uk These findings indicate that the inhibition of cell growth and proliferation by these compounds occurs at the level of DNA replication. ajesjournal.comajesjournal.com
The induction of DNA damage by this compound compounds suggests an interaction with and potential modulation of DNA replication and repair pathways. While direct modulation of specific repair pathways is not extensively detailed in the provided search results, the observed DNA strand breaks and chromosomal aberrations necessitate the involvement of cellular DNA damage response and repair mechanisms. nih.govebi.ac.ukoup.com The ability of cells to survive at lower concentrations of this compound B, despite the induction of chromatid aberrations, suggests that the damage may be repairable. oup.com The cell death observed at higher concentrations implies that the extent of DNA damage overwhelms the cellular repair capacity. oup.com
This compound compounds are known to be clastogenic, meaning they cause breaks in chromosomes. ebi.ac.uk Short-term exposure of Chinese hamster ovary (CHO) cells to this compound B (1-6 µg/ml for 30 minutes) resulted in extensive chromatid and isochromatid breaks and gaps. oup.comnih.gov this compound A also induces chromatid aberrations in a dose-dependent manner. acs.orgnih.govebi.ac.uk Furthermore, this compound B has been shown to induce the formation of micronuclei in cultured lymphocytes in a dose-dependent fashion. oup.comnih.gov Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, serving as an indicator of genotoxic events. A study on V79 cells, however, showed that this compound A did not significantly alter the micronucleus frequency. researchgate.netnih.gov
Some studies suggest that the biological activities of this compound and its derivatives may involve DNA intercalation and the inhibition of topoisomerase enzymes. researchgate.netresearchgate.net Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and repair. Their inhibition can lead to DNA strand breaks and cell death. While some diphyllin (B1215706) glycosides have been shown to inhibit DNA topoisomerase II, this is not considered the primary mechanism for their proliferative inhibition. spandidos-publications.com Other research indicates that certain diphyllin derivatives exert their anti-tumor effects without affecting Topo II. nih.gov
Chromatid Aberrations and Micronucleus Formation
Regulation of Cell Proliferation and Cell Cycle Progression
This compound compounds exert significant control over cell proliferation by modulating the cell cycle. nih.govnih.gov The cell cycle is a highly regulated process that governs cell growth and division, consisting of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). core.ac.ukcreativebiolabs.net
Studies have shown that this compound B can cause a G1 arrest in Chinese hamster ovary (CHO) cells, preventing them from entering the S phase where DNA replication occurs. ebi.ac.uknih.gov This G1 blockade is a critical point of cell cycle control. core.ac.ukcreativebiolabs.net
The regulation of the cell cycle is orchestrated by complexes of cyclins and cyclin-dependent kinases (CDKs). core.ac.ukcreativebiolabs.net this compound A and B have been found to downregulate the expression of key cell proliferation markers, including Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA). nih.govnih.gov Cyclin D1 is essential for the progression through the G1 phase, while PCNA is a crucial factor for DNA polymerase during DNA replication in the S phase. nih.govcreativebiolabs.net By downregulating these proteins, cleistanthins effectively impede the progression of the cell cycle, leading to an inhibition of cell proliferation. nih.govnih.gov Furthermore, this compound A has been shown to downregulate the IL-6/STAT-3/cyclin D1 signaling pathway, which is involved in cell proliferation. nih.govnih.gov
Interactive Data Tables
Table 1: Effects of this compound on DNA Synthesis
| Compound | Cell Line | Concentration | Effect on [³H]-Thymidine Incorporation | Reference |
| This compound A | K562 | 1 µg/ml | 20-40% reduction | ajesjournal.com |
| This compound A | K562 | 10 µg/ml | Up to 70% reduction | ajesjournal.com |
| This compound B | K562 | 1 µg/ml | No significant difference | ajesjournal.com |
| This compound B | K562 | 10 µg/ml | 65% reduction | ajesjournal.com |
Table 2: Genotoxic Effects of this compound B
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| CHO | 1-6 µg/ml | 30 min | Extensive chromatid and isochromatid breaks and gaps | oup.com |
| Cultured Lymphocytes | 2-10 µg/ml | 48 h | Dose-dependent micronucleus formation | oup.com |
| CHO | 20-80 µg/ml | 24 h | Dose-dependent increase in DNA strand breaks | oup.com |
Cyclin and Cyclin-Dependent Kinase Pathway Modulation
Induction of Programmed Cell Death Modalities
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. nih.govebi.ac.uk Treatment with both this compound A and this compound B leads to the appearance of distinct morphological hallmarks of apoptosis in various cancer cell lines. nih.govresearchgate.netresearchgate.net These changes include cell shrinkage, chromatin condensation, marginalization of the nucleus, and nuclear fragmentation. nih.govebi.ac.ukresearchgate.net Ultimately, the cell breaks down into membrane-enclosed vesicles known as apoptotic bodies. researchgate.netresearchgate.netijpsjournal.comijpsjournal.com These apoptotic features have been clearly observed using fluorescence staining techniques in colorectal cancer cells (HT-29, SW-480, and HCT-15) and cervical carcinoma (SiHa) cells treated with this compound B. nih.govresearchgate.netresearchgate.net Furthermore, DNA isolated from cells treated with this compound B exhibits the characteristic "laddering" pattern on an agarose (B213101) gel, which results from the cleavage of DNA into internucleosomal fragments, a biochemical hallmark of apoptosis. nih.govebi.ac.uk
| Compound | Cell Line(s) | Observed Apoptotic Hallmarks | Source(s) |
|---|---|---|---|
| This compound A | CHO, SiHa, K562, HCT 116, SW480 | DNA damage, reduction of survivin (anti-apoptotic protein) | ebi.ac.uknih.govacs.org |
| This compound B | HT-29, SW-480, HCT-15, SiHa | Chromatin condensation, nuclear fragmentation, apoptotic body formation, DNA laddering | nih.govebi.ac.ukresearchgate.netresearchgate.net |
| This compound-A Analogues (MUC-601, MUC-602) | SW480 | Induction of late apoptosis, suppression of survivin, enhanced DNA damage (γ-H2AX expression) | kku.ac.th |
The process of apoptosis is executed by a family of cysteine proteases called caspases. nih.gov this compound-induced apoptosis proceeds through the activation of these key enzymes, often via the intrinsic or mitochondrial pathway. nih.govacs.org This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members. mdpi.comscielo.org.ar
Studies have shown that this compound A-induced cell death is diminished in cells that are engineered to overexpress the anti-apoptotic protein Bcl-2, indicating that the mitochondrial pathway is a critical component of its mechanism. ebi.ac.ukacs.org Furthermore, both this compound A and B have been shown to upregulate the expression of caspase-3 and its active form, cleaved caspase-3. nih.gov Caspase-3 is a crucial executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the dismantling of the cell. mdpi.comoatext.com The activation of caspase-3 by Cleistanthins confirms that their apoptotic induction is caspase-dependent. nih.gov The process often involves the release of cytochrome c from the mitochondria, which forms an apoptosome complex to activate the initiator caspase-9, which in turn activates caspase-3. nih.govmdpi.comencyclopedia.pub The cleavage of Bcl-2 by activated caspase-3 can create a positive feedback loop, promoting further cytochrome c release and amplifying the apoptotic signal. nih.gov
| Compound | Target Protein/Pathway | Effect | Cell/Model System | Source(s) |
|---|---|---|---|---|
| This compound A | Bcl-2 | Cell death is reduced in Bcl-2 overexpressing cells | Transfected cells | ebi.ac.ukacs.org |
| This compound A | Survivin | Reduction of expression | HCT 116, SW480 | nih.gov |
| This compound A & B | Caspase-3 / Cleaved Caspase-3 | Upregulation of protein expression | BPH rat model | nih.gov |
| This compound A Derivative (ECDD-S18) | Apoptosis | Induces apoptosis in a dose-dependent manner | HNSCC cells | nih.govresearchgate.net |
Besides apoptosis, cells can undergo other forms of programmed cell death, such as autophagy and necroptosis. mdpi.comcreative-diagnostics.com Recent research indicates that this compound derivatives can modulate the autophagy pathway. Autophagy is a cellular recycling process that can either promote survival under stress or lead to cell death. mdpi.com A halogenated derivative of this compound A, known as ECDD-S18, was found to inhibit autophagic flux in head and neck squamous cell carcinoma (HNSCC) cells. nih.govresearchgate.net This compound targets and inhibits vacuolar ATPase (V-ATPase), which impairs the acidification of lysosomes. nih.govresearchgate.net The failure of lysosomes to acidify prevents the fusion of autophagosomes with lysosomes to form autolysosomes, thereby blocking the final degradation step of autophagy. nih.govresearchgate.net This disruption of autophagy contributes to the anticancer activity of the compound. nih.gov
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically executed when apoptosis is inhibited. mdpi.comnih.gov It is dependent on the kinase activities of RIPK1 and RIPK3. oncotarget.commdpi.com Currently, there is limited direct evidence in the reviewed scientific literature detailing the specific modulation of the necroptosis pathway by the compound this compound itself.
Role of Caspase Activation and Mitochondrial Pathway Components (e.g., Bcl-2)
Modulation of Signal Transduction Pathways
This compound exerts its biological effects by influencing several critical signal transduction pathways. These pathways are integral to normal cellular function, and their dysregulation is often a hallmark of various diseases.
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. researchgate.netijbs.com Its aberrant activation is a known driver in the development and progression of several cancers. researchgate.netijbs.com this compound A has been shown to suppress this pathway through multiple mechanisms.
Studies have demonstrated that treatment with this compound A significantly reduces the expression levels of both total β-catenin and its active, unphosphorylated form in a dose-dependent manner in colorectal cancer cell lines. researchgate.netnih.gov This reduction in the active pool of β-catenin is a critical step in downregulating the pathway's activity. plos.org The accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus are key events in the activation of Wnt signaling. oncotarget.com By decreasing the levels of active β-catenin, this compound effectively curtails this process.
This compound A has been found to suppress the transcriptional activity mediated by β-catenin. researchgate.netnih.gov This is achieved by inhibiting the expression of β-catenin's target genes, which are crucial for cell proliferation and survival. researchgate.netnih.gov Research has specifically shown a decrease in the mRNA levels of key target genes such as AXIN2, CCND1 (which encodes Cyclin D1), and survivin following treatment with this compound A. researchgate.netnih.gov The inhibition of this transcriptional activity is a direct consequence of the reduced levels and nuclear translocation of β-catenin. nih.gov
Inhibitory Effects of this compound A on β-catenin Transcriptional Activity
| Cell Line | Treatment | Effect on Transcriptional Activity | Target Genes Downregulated | Reference |
|---|---|---|---|---|
| HCT 116 | This compound A | Significant Decrease | AXIN2, CCND1, survivin | researchgate.netnih.gov |
| SW480 | This compound A | Significant Decrease | AXIN2, CCND1, survivin | researchgate.netnih.gov |
Interestingly, the suppressive effect of this compound A on the Wnt/β-catenin pathway appears to operate through a mechanism that is independent of Glycogen Synthase Kinase 3β (GSK-3β). researchgate.netnih.gov Normally, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, marking it for degradation. ijbs.comfrontiersin.org However, studies have shown that this compound A can inhibit transcriptional activity even in cells that overexpress a constitutively active form of β-catenin (S33Y), which is resistant to GSK-3β-mediated degradation. researchgate.netnih.gov This suggests that this compound A's mechanism of action lies downstream of or is parallel to the GSK-3β regulatory step.
The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT-3)/Cyclin D1 signaling pathway is another critical axis in cell proliferation and inflammation. nih.govresearchgate.net Upregulation of this pathway is associated with the pathogenesis of conditions like benign prostatic hyperplasia (BPH). nih.govresearchgate.net Research has shown that this compound A can effectively downregulate this pathway. nih.govnih.gov
In a testosterone-induced BPH rat model, administration of this compound A led to a significant decrease in the expression of IL-6, STAT-3, and Cyclin D1. nih.govresearchgate.net This downregulation is believed to contribute to the antiproliferative effects of this compound by inhibiting the cell cycle. nih.gov The reduction in Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle, is a significant outcome of this pathway's inhibition. researchgate.net
Downregulation of IL-6/STAT-3/Cyclin D1 Pathway by this compound A in a Rat BPH Model
| Treatment Group | IL-6 Expression | STAT-3 Expression | Cyclin D1 Expression | Reference |
|---|---|---|---|---|
| BPH Model | Upregulated | Upregulated | Upregulated | nih.govresearchgate.net |
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling node that governs a wide range of cellular processes, including cell survival, growth, and proliferation. biomedpharmajournal.orgnih.gov While direct, in-depth studies on the interaction of this compound with the PI3K/AKT pathway are still emerging, there is evidence to suggest a connection. For instance, nicotine (B1678760) has been shown to induce the activation of NF-κB through both the MAP kinase and PI3K/AKT signaling pathways, promoting the survival and proliferation of lung cancer cells. biomedpharmajournal.org Given this compound's demonstrated antiproliferative properties against lung cancer cell lines, investigating its potential modulatory effects on the PI3K/AKT pathway is a logical next step. biomedpharmajournal.org Furthermore, the PI3K/AKT pathway is known to interact with the Wnt/β-catenin pathway, suggesting that this compound's influence on one may have downstream consequences for the other. researchgate.net
Inhibition of β-catenin-Mediated Transcriptional Activity
MAP Kinase Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that governs a variety of cellular processes, including proliferation and survival. nih.govyoutube.com Research indicates that this compound-A can modulate this pathway. In lung cancer cell lines (A549), nicotine is known to activate the MAPK pathway, leading to an increase in the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2). biomedpharmajournal.org Studies have shown that this compound-A exhibits antiproliferative properties against these cells. biomedpharmajournal.org This suggests a potential interaction of this compound-A with components of the MAPK signaling cascade, thereby influencing cell survival and proliferation. biomedpharmajournal.org The pathway, once activated, leads to the transcription of genes responsible for cell growth and division, such as cyclins. youtube.com
Enzyme and Receptor Interactions
V-type H+ ATPase Inhibition
This compound A has been identified as an inhibitor of vacuolar-type H+-ATPase (V-ATPase). researchgate.netnih.govspandidos-publications.com V-ATPases are proton pumps essential for acidifying intracellular compartments like lysosomes. nih.govnih.gov By inhibiting this enzyme, this compound A disrupts the transport of hydrogen ions, leading to an alkalization of the lysosomal pH. nih.govspandidos-publications.com This inhibitory action has been observed in various cell lines, including human melanoma A375 cells and HepG2 cells. nih.govspandidos-publications.com The inhibition of V-ATPase by this compound A is a key mechanism underlying some of its biological activities. spandidos-publications.comnih.gov For instance, a derivative of this compound A, ECDD-S18, was found to effectively target V-ATPase, impairing lysosomal acidification in head and neck squamous cell carcinoma cells. researchgate.net
Matrix Metalloproteinase (MMP-9) Activity Inhibition
Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix, a process involved in both normal physiological and pathological conditions like cancer metastasis. researchgate.netmdpi.com Specifically, MMP-9, also known as gelatinase B, is implicated in these processes. mdpi.complos.org
Research has demonstrated that this compound A can inhibit the activity of MMP-9. researchgate.netresearchgate.net In studies involving human melanoma A375 cells, this compound A treatment led to a dose-dependent decrease in the activity and expression of both MMP-2 and MMP-9. nih.govspandidos-publications.com This inhibition of MMP-9 is linked to the compound's ability to inhibit V-ATPase, as V-ATPase inhibition has been reported to reduce MMP-9 activity. nih.govspandidos-publications.com
Angiotensin I-Converting Enzyme (ACE-I) Inhibition
Angiotensin I-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.org Inhibition of ACE is a common strategy for managing hypertension. wikipedia.orgresearchgate.net
In silico studies using molecular docking have explored the interaction between cleistanthins A and B and ACE-I. nih.govnih.gov These computational analyses predict that both this compound A and B can act as potent inhibitors of ACE-I. nih.gov The studies showed favorable docking scores, glide energies, and binding free energies for both compounds when compared to a known ACE inhibitor, captopril. researchgate.net The interactions primarily involve hydrogen bonds and hydrophobic interactions within the active site of the enzyme. nih.gov
Table 1: In Silico Docking Results of Cleistanthins with ACE-I
| Compound | Docking Score | Glide Energy | Glide Emodel |
|---|---|---|---|
| This compound A | Better than captopril | Better than captopril | Better than captopril |
| This compound B | Better than captopril | Better than captopril | Better than captopril |
Source: researchgate.net
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with various protective effects, including anti-inflammatory and vasodilatory properties. opnme.comnih.govdovepress.com Inhibition of sEH can therefore enhance these beneficial effects. nih.govrsc.org While direct studies on this compound's interaction with sEH are not extensively available, the exploration of natural compounds as sEH inhibitors is an active area of research. medchemexpress.com
Adrenergic Receptor Antagonism (e.g., alpha-1 adrenergic)
Cleistanthins A and B have been shown to possess significant alpha-1 adrenergic receptor antagonist effects. researchgate.netnih.govebi.ac.uk This has been demonstrated through both molecular docking studies and ex vivo experiments on rat models. nih.gov The antagonism at these receptors contributes to a dose-dependent reduction in mean blood pressure. nih.gov
Studies on isolated tissues have further confirmed this activity. Cleistanthins A and B inhibited contractions induced by phenylephrine, an alpha-1 adrenergic agonist, in guinea pig vas deferens and aorta. researchgate.net Further investigations have revealed that cleistanthins A and B are non-selective alpha-adrenoceptor blockers, meaning they block both alpha-1 and alpha-2 adrenoceptors. researchgate.netsemanticscholar.org This was concluded from their ability to inhibit platelet aggregation (an alpha-2 mediated effect) and block phenylephrine-induced relaxation in the rat jejunum (an alpha-1 mediated effect). researchgate.netsemanticscholar.org
Table 2: Adrenergic Receptor Effects of Cleistanthins
| Compound | Receptor Interaction | Observed Effect |
|---|---|---|
| This compound A | Alpha-1 adrenergic antagonist | Reduced blood pressure, inhibited phenylephrine-induced contractions. researchgate.netnih.gov |
| This compound B | Alpha-1 adrenergic antagonist | Reduced blood pressure, inhibited phenylephrine-induced contractions. researchgate.netnih.gov |
| This compound A & B | Non-selective alpha-adrenoceptor blockers | Inhibited platelet aggregation and phenylephrine-induced jejunal relaxation. researchgate.netsemanticscholar.org |
Cholinergic Receptor Modulation (e.g., nicotinic)
This compound A and its related compound, this compound B, have been shown to interact with the cholinergic system, specifically targeting nicotinic cholinergic receptors. ebi.ac.uknih.govresearchgate.netnih.gov In vitro studies using isolated animal tissues, such as rabbit vas deferens, have demonstrated that both this compound A and B can significantly inhibit the actions of the nicotinic cholinergic receptor. nih.govnih.gov This inhibitory effect is characterized by a rightward shift in the dose-response curve of acetylcholine (B1216132), indicating a blocking action on these receptors. nih.govnih.gov
Interestingly, the interaction appears to be selective for nicotinic receptors, as no significant effects were observed on muscarinic cholinergic receptors in rabbit jejunum preparations. ebi.ac.uknih.govresearchgate.netnih.gov Molecular docking studies have provided further insights, suggesting possible interactions between this compound A and B with the alpha-adrenergic receptors, while showing no significant interaction with cholinergic receptors. nih.gov However, one study did note a possible interaction between this compound A and an acetylcholine-binding protein, a finding that contradicts the experimental results and for which a clear explanation is not yet available. nih.gov Another bioinformatics study predicted that this compound A has a better-docking compatibility with the nicotinic acetylcholine receptor than the known muscle relaxant cytochalasin B. researchgate.net
It is important to note that aqueous extracts of Cleistanthus collinus leaves, the plant from which cleistanthins are derived, have been observed to possess anticholinergic properties, which could be a contributing factor to the neuromuscular paralysis seen in poisonings. ijccm.org
Inhibition of Thiol/Thiol Enzymes
Inhibition of LDH Isoenzymes
Effects on Cellular Migration and Invasion
Suppression of Cell Motility
This compound A has demonstrated the ability to suppress the motility, migration, and invasion of various cancer cells. researchgate.netnih.govnih.govnih.gov In studies on colorectal cancer (CRC) cell lines (HCT 116 and SW480), short-term treatment with this compound A significantly reduced cell migration and invasion. researchgate.netnih.gov Similarly, in human breast cancer cells (MDA-MB-231), this compound A effectively inhibited both migration and invasion. nih.gov This inhibitory effect has also been observed in human melanoma cells (A375), where this compound A decreased cell migration and invasion in a dose-dependent manner. nih.gov
The mechanism behind this suppression of motility is linked to the inhibition of V-type ATPase activity and the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cell invasion. researchgate.netnih.govnih.govnih.gov
Modulation of Focal Adhesion Kinase (FAK) Phosphorylation
Focal Adhesion Kinase (FAK) is a key non-receptor tyrosine kinase involved in cell adhesion, spreading, and migration. mdpi.comscirp.org this compound A has been shown to modulate the phosphorylation of FAK. researchgate.netnih.gov In colorectal cancer cells, the suppression of cell migration and invasion by this compound A was associated with reduced FAK activation (phosphorylation). researchgate.netnih.gov This suggests that this compound A's anti-migratory effects are, at least in part, mediated through the FAK signaling pathway. researchgate.netnih.gov FAK, when activated, interacts with numerous signaling molecules, placing it at a crossroads of different pathways that regulate cell movement. scirp.org
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Total Synthesis and Semi-Synthesis Methodologies
The chemical synthesis of Cleistanthin, an arylnaphthalene lignan (B3055560) lactone, has been a subject of research to provide a reliable source of the compound and its derivatives for biological evaluation. nih.gov
Total Synthesis: A patented process for the total synthesis of this compound A involves the reaction of a 9-(3',4'-Methylenedioxyphenyl)-4-hydroxy-6,7-dimethoxynaphtho[2,3-c]furan-l(3H)-one compound (formula II) with a protected xylose derivative (formula III). google.comgoogle.com The key steps of this synthesis are:
Coupling Reaction: The core reaction involves coupling the aglycone (formula II) with the sugar moiety (formula III). This is typically carried out in a solvent such as dichloromethane. google.com
Catalysis and Reaction Conditions: The reaction is facilitated by a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt (e.g., tetrabutyl ammonium bromide), in the presence of an alkali such as sodium hydroxide. This process yields this compound A acetate (B1210297) (formula IV). google.com
Deprotection: The final step involves the deacetylation of the intermediate compound. For instance, this compound A acetate is treated with anhydrous potassium carbonate in methanol (B129727) to remove the acetyl group, yielding the final product, this compound A. google.comgoogle.com
Semi-Synthesis: Semi-synthetic approaches start with the naturally isolated this compound or its aglycone, diphyllin (B1215706), to create novel derivatives. This strategy allows for the targeted modification of the molecule to explore the chemical space and improve its properties.
Acetylation: Cleistanthoside A, a related glycoside, has been modified to Cleistanthoside A tetraacetate (CleisTA) to enhance its medicinal benefits and stability. nih.govresearchgate.net
Heterocyclic Derivatives: A novel class of this compound A derivatives bearing various heterocyclic moieties has been synthesized. nih.gov This approach aims to investigate how different heterocyclic rings attached to the core structure influence its biological activity, particularly as inhibitors of vacuolar H+-ATPase (V-ATPase). nih.gov
Design and Development of this compound Analogues and Derivatives
The design of this compound analogues is primarily driven by the need to improve its anticancer potency and understand its mechanism of action. Researchers have focused on modifying both the aglycone (naphthofuran backbone) and the glycosidic (sugar) parts of the molecule. nih.gov
Glycosidic Moiety Modification: A key area of exploration is the carbohydrate group. nih.gov Analogues have been synthesized with various mono- and disaccharide units to investigate the sugar's role in biological activity. nih.govresearchgate.net Studies have shown that diphyllin glycosides are often more potent than the diphyllin aglycone itself. nih.gov
Functional Group Modification: The hydroxyl groups on the sugar moiety have been functionalized. Both acetylated and methylated analogues have been created, which often show increased potency compared to derivatives with unsubstituted sugars. nih.gov
Lactone Ring Modification: The C-ring lactone in the aglycone has been identified as a critical structural feature. Analogues have been developed where this lactone is reduced or its carbonyl group is transposed to a different position to assess its importance. nih.gov
Heterocyclic and 4-C Derivatives: To improve efficacy and drug-like properties, novel derivatives have been synthesized by introducing heterocyclic rings or creating ester and 1,2,3-triazole derivatives at the 4-C position of the aglycone. nih.govresearchgate.net
| Compound Name | Modification from this compound A | Reference |
| This compound B | Different glycoside structure from this compound A | |
| Cleistanthoside A tetraacetate (CleisTA) | Acetylated derivative of the related Cleistanthoside A | nih.gov |
| Phyllanthusmin D | Analogue with a different disaccharide unit | nih.gov |
| Diphyllin | The aglycone backbone of this compound, lacking the sugar moiety | nih.govresearchgate.net |
| 1,2,3-triazole derivative 7c | Derivative with a 1,2,3-triazole moiety at the 4-C position of diphyllin | researchgate.net |
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
SAR studies are fundamental to understanding how the chemical structure of this compound and its analogues correlates with their biological effects. nih.gov These investigations have pinpointed several key structural features that govern the compound's activity.
A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a biological target. d-nb.info For the this compound class of compounds, SAR studies have revealed a consistent pharmacophore. nih.gov
The essential elements include the arylnaphthalene lignan lactone core, the glycosidic linkage, and the functional groups on the sugar moiety. nih.govresearchgate.net
The C-ring lactone, particularly its carbonyl group, has been identified as a crucial part of the pharmacophore required for potent biological activity. nih.gov
The presence of hydrophobic sites has also been noted as important for effective binding to target proteins. plos.org
Sugar Units: The glycosidic moiety is critical for the activity of this compound and related compounds. nih.gov
Necessity of Glycosylation: The presence of the sugar unit is considered essential for anticancer activity, with glycosylated derivatives like this compound A often showing greater potency than the aglycone, diphyllin. nih.govresearchgate.net
Functionalization: Modifying the sugar's hydroxyl groups through acetylation or methylation generally leads to a significant increase in antiproliferative potency. nih.gov
Stereochemistry: The stereochemistry of the sugar is important. For instance, an equatorial hydroxyl group at the C4' position of the sugar has been found to be superior to an axial one for activity. researchgate.net A preference for equatorial stereochemistry at the C4'' position has also been observed in some analogues. nih.gov
Naphthofuran Backbone: The rigid naphthofuran structure, the core of the diphyllin aglycone, serves as the scaffold upon which the other crucial functional groups are positioned. nih.govontosight.ai
Benzodioxole Moiety: This moiety is an integral part of the arylnaphthalene structure of this compound. ontosight.ai
C-Ring Lactone: SAR studies have demonstrated the critical importance of the C-ring lactone. nih.gov Reduction of the lactone ring or complete removal of the carbonyl group leads to a significant decrease in potency. nih.gov Transposition of the carbonyl also results in a loss of activity, indicating that both the presence and the specific position of the lactone carbonyl are vital, likely due to electronic contributions or for maintaining the correct geometry for target binding. nih.gov
Identification of Key Pharmacophoric Elements
Computational Chemistry Approaches for Mechanistic Insights and Compound Design
Computational methods like molecular docking and molecular dynamics simulations are powerful tools for investigating the molecular interactions of this compound and guiding the design of new analogues. ebsco.com These in silico techniques provide a detailed view of how the compound binds to its biological targets at an atomic level. ebsco.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies with this compound have provided valuable insights:
Alpha-Adrenergic Receptors: Molecular docking studies have shown that this compound A and B interact significantly with the α-1 adrenergic receptor. nih.gov The simulations revealed favorable molecular interactions, glide scores, and energy, suggesting these compounds act as antagonists at this receptor, which helps explain their hypotensive effects. nih.govebi.ac.uk
Nicotinic Acetylcholine (B1216132) Receptor (nAChR): Docking analysis of this compound A with the nAChR showed good binding efficiency, suggesting it could potentially inhibit the binding of nicotine (B1678760). researchgate.netresearchgate.net
V-ATPase: Derivatives of this compound have been evaluated as potent inhibitors of Vacuolar H+-ATPase (V-ATPase), a key target in cancer therapy. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of a ligand-receptor complex. ebsco.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. researchgate.netnih.gov While specific QSAR models developed exclusively for this compound were not prominent in the surveyed literature, extensive Structure-Activity Relationship (SAR) studies on closely related arylnaphthalene lignans (B1203133) provide the foundational data necessary for future QSAR modeling.
SAR analyses of arylnaphthalene lignans, a class of compounds to which this compound belongs, have identified key structural features that govern their cytotoxic and anti-tumor activities. A study investigating five arylnaphthalene lignans—6'-hydroxy justicidin A (HJA), 6'-hydroxy justicidin B (HJB), justicidin B (JB), chinensinaphthol (B3395907) methyl ether (CME), and Taiwanin E methyl ether (TEME)—against the human leukemia K562 cell line revealed a clear hierarchy of anti-proliferative activity. nih.govnih.gov The observed sequence of activity was HJB > HJA > JB > CME > TEME, highlighting the critical role of specific functional groups and their positions on the molecular scaffold. nih.govnih.gov
The analysis concluded that hydroxyl substitutions at the C-1 and C-6' positions significantly enhanced the antiproliferative activity of these lignans. nih.govnih.gov Conversely, the presence of a methoxyl group at the C-1 position was found to result in a significant decrease in activity. nih.govnih.gov These empirical findings are crucial for the development of robust QSAR models, as they identify the key molecular descriptors—such as the presence or absence of hydrogen bond donors (hydroxyl groups) at specific locations—that are likely to have a high correlation with biological activity.
The general approach to QSAR modeling involves calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic, and topological) and then using statistical methods to build a predictive model. nih.govnih.gov For instance, QSAR studies on other classes of lignans, such as podophyllotoxin (B1678966) analogues, have successfully generated models that correlate structural and thermodynamic properties with cytotoxic activity (GI₅₀ values). researchgate.net Similarly, broader QSAR studies on large sets of lignans have been used to screen for potential activity against various enzymatic targets, demonstrating the utility of this approach in identifying new therapeutic leads within the lignan family. nih.gov
The detailed SAR data available for arylnaphthalene lignans provides a strong basis for the future development of specific 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for this compound and its derivatives. nih.gov Such models would be invaluable for the rational design and optimization of novel this compound-based compounds with enhanced therapeutic profiles.
Table 1: Structure-Activity Relationship of Arylnaphthalene Lignans against K562 Leukemia Cells
| Compound | Key Structural Features | Anti-proliferative Activity Rank | Reference |
| 6'-hydroxy justicidin B (HJB) | Hydroxyl group at C-6' | 1 (Most Active) | nih.gov, nih.gov |
| 6'-hydroxy justicidin A (HJA) | Hydroxyl group at C-6' | 2 | nih.gov, nih.gov |
| Justicidin B (JB) | No hydroxyl group at C-6' | 3 | nih.gov, nih.gov |
| Chinensinaphthol methyl ether (CME) | Methoxyl group at C-1 | 4 | nih.gov, nih.gov |
| Taiwanin E methyl ether (TEME) | Methoxyl group at C-1 | 5 (Least Active) | nih.gov, nih.gov |
Theoretical Studies on Reaction Mechanisms (e.g., Antiradical Activity)
Theoretical studies, primarily employing density functional theory (DFT), have been crucial in elucidating the reaction mechanisms underlying the biological activities of lignans, including compounds structurally related to this compound. nih.govfrontiersin.org A significant area of this research has focused on the antiradical properties of Sumatranus lignans (SL), providing insights into their potential as antioxidants. frontiersin.orgscience.gov These computational analyses investigate the thermodynamic and kinetic feasibility of different reaction pathways through which these compounds can scavenge harmful free radicals, such as the hydroperoxyl radical (HOO•). nih.govfrontiersin.org
The primary mechanisms of antiradical action that have been evaluated are the Formal Hydrogen Transfer (FHT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET) pathways. frontiersin.org The favorability of each mechanism is highly dependent on the reaction environment, particularly the polarity of the solvent. nih.govfrontiersin.org
In nonpolar or lipidic media, theoretical calculations predict that the FHT mechanism is the most probable pathway for radical scavenging by these lignans. nih.govfrontiersin.org This mechanism involves the direct transfer of a hydrogen atom from a hydroxyl group on the lignan to the free radical. The rate constants for this process are calculated to be in the range of 10¹–10⁵ M⁻¹ s⁻¹. nih.govfrontiersin.org
Conversely, in polar aqueous media, the SPLET mechanism is predominantly favored. nih.govfrontiersin.org This pathway involves the initial deprotonation of a hydroxyl group on the lignan, followed by the transfer of an electron to the radical species. The SPLET mechanism is associated with significantly faster reaction kinetics, with calculated rate constants ranging from 10² to 10⁸ M⁻¹ s⁻¹. nih.govfrontiersin.org
The thermodynamic viability of these pathways is assessed by calculating key parameters such as Bond Dissociation Enthalpy (BDE), Ionization Energy (IE), and Proton Affinity (PA). frontiersin.org In the gas phase, the BDE values for the O-H bonds are significantly lower than the IE and PA values, indicating that the FHT reaction is the most thermodynamically favorable pathway under these conditions. frontiersin.org For example, the 5-O2′–H bond in one of the studied lignans has the lowest O–H bond energy with a BDE value of 77.4 kcal/mol. frontiersin.org The calculated PA and IE values in the gas phase for the series of lignans ranged from 315.1 to 346.8 kcal/mol and 117.0 to 230.6 kcal/mol, respectively. frontiersin.org
These theoretical studies not only elucidate the fundamental chemical mechanisms of antiradical activity but also allow for the prediction of the antioxidant potential of different compounds within the lignan family. The calculations have suggested that the antiradical activity of some Sumatranus lignans exceeds that of well-known antioxidants like resveratrol, ascorbic acid, and Trolox in both lipidic and aqueous environments, marking them as potentially potent radical scavengers in physiological settings. nih.govfrontiersin.orgscience.gov
Table 2: Calculated Thermodynamic Properties for Antiradical Activity of Sumatranus Lignans (Gas Phase)
| Thermodynamic Parameter | Definition | Calculated Range (kcal/mol) | Favored Mechanism Indication | Reference |
| Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic cleavage of a bond. | 77.4 - 81.8 (for lowest O-H and C-H bonds) | Formal Hydrogen Transfer (FHT) | frontiersin.org |
| Ionization Energy (IE) | Energy required to remove an electron from a molecule. | 117.0 - 230.6 | Sequential Electron Transfer Proton Transfer (SETPT) | frontiersin.org |
| Proton Affinity (PA) | Negative of the enthalpy change for protonation. | 315.1 - 346.8 | Sequential Proton Loss Electron Transfer (SPLET) | frontiersin.org |
Table 3: Calculated Reaction Rate Constants for Antiradical Activity against HOO•
| Medium | Predominant Mechanism | Rate Constant (k) Range (M⁻¹ s⁻¹) | Reference |
| Lipid (Nonpolar) | Formal Hydrogen Transfer (FHT) | 10¹ – 10⁵ | frontiersin.org, nih.gov |
| Aqueous (Polar) | Sequential Proton Loss Electron Transfer (SPLET) | 10² – 10⁸ | frontiersin.org, nih.gov |
Preclinical Mechanistic Studies
In Vivo Mechanistic Investigations in Animal Models
In vivo studies in animal models are essential for validating the mechanistic findings from in vitro experiments and for understanding the physiological effects of a compound in a whole organism.
Identifying whether a compound interacts with its intended molecular target in animal tissues is a critical step in preclinical development. For Cleistanthin B, in vivo studies in a rat model of benign prostatic hyperplasia (BPH) demonstrated engagement with its molecular targets. researchgate.net Administration of this compound B led to a downregulation in the expression of androgen receptors in prostatic tissue, indicating a direct or indirect interaction with this key signaling pathway in BPH. researchgate.net
Furthermore, this compound B treatment resulted in the upregulation of apoptotic protein markers, caspase-3 and cleaved caspase-3, and the downregulation of cell proliferation markers, PCNA and cyclin D1, in the prostatic tissue of these rats. researchgate.net These findings provide in vivo evidence for the molecular mechanisms of action of this compound B observed in vitro, confirming its ability to modulate key cellular pathways related to apoptosis and proliferation in a living system.
Studies on related compounds have also highlighted the importance of target engagement. For example, a study on diphyllin (B1215706) derivatives showed that reducing the expression of the ATPV0a2 protein, a component of the V-ATPase complex, enhanced the potency of these compounds in blocking Ebola virus entry, consistent with their proposed mechanism of action on endosomal V-ATPase function. researchgate.net
Biomarkers are measurable indicators of a biological state or condition and are crucial for assessing the pharmacological activity of a compound in preclinical models. nih.govcriver.com The in vivo study of this compound B in the rat BPH model also served to validate the modulation of key biomarkers. The observed changes in the expression levels of androgen receptors, caspase-3, PCNA, and cyclin D1 serve as biomarkers of the compound's activity in the target tissue. researchgate.net
The validation of these biomarkers in a preclinical setting is a critical step toward their potential use in future clinical trials to monitor treatment response. The process of biomarker validation involves demonstrating that the biomarker is a reliable and reproducible indicator of a biological process or pharmacological response. nih.govcriver.com
The table below summarizes the in vivo mechanistic findings for this compound B.
| Animal Model | Condition | Compound | Molecular Target/Biomarker | Effect |
| Rat | Benign Prostatic Hyperplasia | This compound B | Androgen Receptor | Downregulation researchgate.net |
| Rat | Benign Prostatic Hyperplasia | This compound B | Caspase-3, Cleaved Caspase-3 | Upregulation researchgate.net |
| Rat | Benign Prostatic Hyperplasia | This compound B | PCNA, Cyclin D1 | Downregulation researchgate.net |
Cardiovascular System Interactions (e.g., vasorelaxant properties, receptor blockade in isolated organs)
The cardiovascular effects of this compound A and this compound B are primarily characterized by their vasodilatory and antihypertensive properties, which are attributed to their interaction with α-adrenergic receptors. jyoungpharm.orgjyoungpharm.orgnih.gov
Vasorelaxant Properties:
In isolated guinea pig aortic rings, both this compound A and B have demonstrated vasodilatory effects by inhibiting phenylephrine-induced contractions. jyoungpharm.orgjyoungpharm.org This action is achieved through a non-competitive blockade of α1-adrenergic receptors. jyoungpharm.orgjyoungpharm.org The potency of this compound B in this regard has been shown to be comparable to that of prazosin, a known α1-adrenergic blocker. jyoungpharm.orgjyoungpharm.org It is important to note that calcium channel blockade does not appear to contribute to this vasodilatory effect. jyoungpharm.orgjyoungpharm.org In contrast, another study reported that this compound A caused peripheral vasoconstriction in isolated goat leg arteries. nih.gov
Receptor Blockade in Isolated Organs:
Studies on various isolated tissues have confirmed the α-adrenergic receptor blocking properties of this compound A and B. nih.govresearchgate.net In isolated guinea pig vas deferens, both compounds inhibited the contractile response to phenylephrine, an α1-agonist. nih.govsemanticscholar.org This confirms that the compounds are responsible for the α-adrenergic receptor blockade observed with crude extracts of Cleistanthus collinus. nih.gov Furthermore, in hypertensive rats, pretreatment with cleistanthins A and B prevented the rise in mean arterial pressure induced by adrenaline, noradrenaline, and dopamine, further indicating α-adrenergic receptor blockade. nih.gov The compounds did not show any significant effects on β-adrenergic receptors in isolated rat hearts. nih.gov
Table 1: Effects of this compound A and B on Adrenergic Receptors in Isolated Tissues
| Compound | Tissue Preparation | Agonist | Effect | Receptor Interaction |
|---|---|---|---|---|
| This compound A | Guinea Pig Aortic Rings jyoungpharm.orgjyoungpharm.org | Phenylephrine | Inhibition of contraction | Non-competitive α1-adrenergic blockade |
| This compound B | Guinea Pig Aortic Rings jyoungpharm.orgjyoungpharm.org | Phenylephrine | Inhibition of contraction | Non-competitive α1-adrenergic blockade |
| This compound A | Guinea Pig Vas Deferens nih.gov | Phenylephrine | Inhibition of contraction | α-adrenergic blockade |
| This compound B | Guinea Pig Vas Deferens nih.gov | Phenylephrine | Inhibition of contraction | α-adrenergic blockade |
| This compound A | Isolated Rat Heart nih.gov | Adrenaline | No significant effect | No β-adrenergic interaction |
Renal System Pathway Investigations (e.g., proton pump inhibition)
Research suggests that this compound A may interact with proton pumps, specifically vacuolar-type H+-ATPase (V-ATPase). spandidos-publications.comnih.gov V-ATPases are crucial for acidifying intracellular compartments and are found in the membranes of various organelles, including lysosomes. spandidos-publications.com
One study demonstrated that this compound A acts as a V-ATPase inhibitor, leading to a decrease in the acidification of lysosomes in human melanoma cells. spandidos-publications.com This inhibition of V-ATPase activity is thought to affect the transport of H+ ions out of the cell. spandidos-publications.com The inhibition of the V-ATPase proton pump by this compound A has also been observed in other cancer cell lines. nih.gov In the context of the renal system, V-type H+ ATPase inhibition in the renal tubules has been demonstrated in cases of Cleistanthus collinus poisoning, which can lead to distal renal tubular acidosis. researchgate.net
Immunomodulatory Mechanism Research
Studies have indicated that lignans (B1203133) isolated from Cleistanthus sumatranus, which are structurally related to this compound, possess immunosuppressive properties. researchgate.netacs.org These compounds have been shown to inhibit the growth of T cells and B cells. acs.org Specifically, certain Sumatranus lignans demonstrated inhibitory effects on Concanavalin A-stimulated T cell growth and lipopolysaccharide-stimulated B cell proliferation. acs.org This suggests a potential for these compounds to modulate immune responses.
Advanced Research Methodologies Applied to Cleistanthin
Omics Technologies for Comprehensive Biological Profiling (e.g., Genomics, Proteomics, Metabolomics)
"Omics" technologies offer a holistic view of the complex biological responses induced by a compound, moving beyond a single target to a system-level understanding. isaaa.orgnih.gov These methodologies are crucial for building a comprehensive profile of a compound's activity.
Genomics and Transcriptomics : Genomics is the study of an organism's complete set of DNA (genome), while transcriptomics analyzes the set of all RNA transcripts, providing a snapshot of active gene expression. isaaa.org While large-scale genomic or transcriptomic studies focused specifically on cellular responses to cleistanthin are not yet widely published, this approach is recognized as a critical next step for natural product research. nih.gov Such studies could identify the full spectrum of genes whose expression is altered by this compound, revealing new pathways and cellular processes affected by the compound.
Proteomics : Proteomics involves the large-scale study of proteins, their structures, and their functions. ceepc.eu This technique can reveal changes in protein expression and post-translational modifications that occur in response to a compound. A proteomic analysis was conducted on head and neck squamous cell carcinoma (HNSCC) cells treated with ECDD-S18, a halogenated benzoate (B1203000) derivative of this compound A. The analysis revealed the downregulation of cathepsin D (CTSD), a lysosomal protease, which was associated with suppressed cell migration. This finding directly links a derivative of this compound to a specific change in the cellular proteome.
Metabolomics : Metabolomics is the comprehensive analysis of the complete set of small-molecule metabolites in a biological sample. nih.govmdpi.com It provides a direct functional readout of the physiological state of a cell. isaaa.org this compound A has been cataloged in the Metabolomics Workbench database (ID 69458), indicating its recognition as a significant metabolite. researchgate.net Future metabolomic studies comparing treated and untreated cells could precisely map the metabolic pathways disrupted by this compound, offering deeper insight into its mechanism of action. mdpi.com
| Omics Technology | Definition | Application in this compound Research |
| Genomics | Study of the complete set of an organism's genes. isaaa.org | A recognized area for future research to identify gene expression changes induced by this compound. nih.gov |
| Proteomics | Large-scale study of proteins and their functions. ceepc.eu | Used to show that a this compound A derivative (ECDD-S18) downregulates cathepsin D in cancer cells. |
| Metabolomics | Comprehensive analysis of small-molecule metabolites in a biological system. nih.gov | This compound A is a recognized metabolite; this approach offers a functional readout of cellular status post-treatment. mdpi.comresearchgate.net |
High-Throughput Screening Approaches for Target Identification and Validation
High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. mdpi.com This process is essential for identifying initial "hits" that can be developed into therapeutic leads. mdpi.com While traditional wet-lab HTS campaigns on this compound are not extensively documented, computational screening methods have been employed to identify and validate its potential targets.
A notable example is the use of High-Throughput Virtual Screening (HTVS), an in silico method that uses computational models to predict the binding of ligands to a receptor. One study used a multi-step virtual screening protocol to investigate the molecular docking efficiency of this compound-A with the nicotinic acetylcholine (B1216132) receptor (nAChR). ijpp.com The process involved:
High-Throughput Virtual Screening (HTVS): An initial rapid screening of the compound against the target.
Standard Precision (SP) Docking: A more refined docking calculation for promising candidates.
Extra Precision (XP) Docking: The highest level of docking precision to accurately estimate binding affinity.
The results indicated that this compound-A docked effectively at the cys-cys loop of the receptor, suggesting it could inhibit the binding of nicotine (B1678760). ijpp.com This use of HTVS serves as a powerful approach for rapidly identifying and prioritizing potential molecular targets of this compound for further experimental validation.
Advanced Imaging Techniques for Subcellular Processes (e.g., Time-lapse video microscopy, Lysotracker staining)
Time-lapse Video Microscopy : This technique involves capturing images of living cells at regular intervals to create a video, allowing researchers to observe dynamic processes like cell death or migration over time. synthego.com In studies involving this compound A, time-lapse video microscopy recorded vigorous membrane blebbing in treated cells, a classic morphological characteristic of apoptosis. researchgate.net This provided direct visual confirmation of the compound's ability to induce this form of programmed cell death.
Lysotracker Staining : LysoTracker probes are fluorescent dyes used to label and track acidic organelles, primarily lysosomes, in live cells. A decrease in fluorescence intensity indicates an increase in the organelle's pH (alkalization). This technique has been pivotal in studying this compound A and its derivatives.
In A375 human melanoma cells, treatment with this compound A led to a decrease in the red fluorescence intensity of LysoTracker Red, demonstrating that the compound causes an alkalization of the lysosomal pH.
Similar experiments with this compound A derivatives confirmed that they inhibit V-ATPase activity, leading to a loss of lysosomal acidification. mdpi.com
| Imaging Technique | Principle | Finding with this compound |
| Time-lapse Video Microscopy | Captures sequential images of live cells to observe dynamic events. | Revealed characteristic membrane blebbing, confirming the induction of apoptosis by this compound A. researchgate.net |
| Lysotracker Staining | Uses a fluorescent probe that accumulates in acidic organelles like lysosomes. | Showed that this compound A and its derivatives inhibit lysosomal acidification, indicating V-ATPase inhibition. mdpi.com |
Gene Editing and Silencing Technologies for Pathway Delineation
Gene editing and silencing technologies are powerful tools for dissecting molecular pathways by selectively turning genes off or down. CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) allows for permanent gene knockout at the DNA level, while RNA interference (RNAi) using small interfering RNAs (siRNAs) temporarily knocks down gene expression at the mRNA level.
These technologies are ideal for validating whether a specific protein is a true target of a compound. For instance, to confirm that this compound's effects are mediated through a specific protein (e.g., a V-ATPase subunit or β-catenin), one could use CRISPR to knock out the corresponding gene or siRNA to silence its expression. If the cells lacking the target protein no longer respond to this compound, it provides strong evidence that the compound acts through that specific pathway.
While the potential for these applications is clear, studies explicitly using CRISPR or siRNA to delineate the pathways affected by this compound have not been widely reported in the available scientific literature. The use of siRNA has been proposed for evaluating the role of V-ATPase subunits, a known target of this compound derivatives, although potential off-target effects are a consideration. The application of these precise genetic tools represents a significant opportunity for future research to definitively map the molecular mechanisms of this compound.
Artificial Intelligence and Machine Learning in Mechanistic Prediction and Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the prediction of a compound's biological activity from its chemical structure and by optimizing lead compounds. These computational approaches can analyze vast datasets to identify patterns that are not apparent to human researchers.
In the context of this compound, computational methods have been applied for mechanistic prediction:
Prediction of Biological Activity: The PASS (Prediction of Activity Spectra for Substances) Online web resource, a computational tool that predicts a compound's biological activities based on its structure, was used to analyze this compound A and this compound B. This in silico approach helps to forecast potential pharmacological and toxicological effects before conducting laboratory experiments. researchgate.net
Mechanistic Prediction via Molecular Docking: As a key tool in computer-assisted drug design, molecular docking predicts how a compound binds to the three-dimensional structure of a protein target. ijpp.com This technique has been used to model the interaction of this compound A with the nicotinic acetylcholine receptor and to study the binding of its derivatives to V-ATPase, providing a structural basis for its mechanism of action. mdpi.comijpp.com
Future Research Trajectories and Unaddressed Questions
Elucidation of Unexplored Molecular Targets and Signaling Networks
While research has identified some molecular targets of cleistanthin, a complete picture of its interactions within the cell remains to be painted. Current knowledge points to its role as an inhibitor of V-ATPase and a modulator of several signaling pathways, including the IL-6/STAT-3/cyclin D1 and Wnt/β-catenin pathways. nih.govresearchgate.net Studies have shown that this compound A can downregulate the expression of proteins in the IL-6/STAT-3/cyclin D1 pathway and suppress Wnt/β-catenin signaling. nih.govresearchgate.net This suppression leads to reduced cell proliferation and induction of apoptosis. nih.govnih.gov Furthermore, this compound A has been observed to inhibit DNA synthesis and cause DNA strand breaks. nih.govacs.org
However, the full extent of its molecular interactions is likely broader. Future research should aim to identify other direct binding partners and downstream signaling cascades affected by this compound. For instance, while its effect on the α-adrenergic receptor is established, its influence on other receptor systems is less understood. researchgate.netjyoungpharm.orgjyoungpharm.org A deeper investigation into its impact on various cellular processes, beyond the currently known pathways, is crucial for a complete mechanistic understanding. The molecular targets of diphyllin (B1215706) glycosides like this compound are still largely unknown, presenting a significant area for future exploration. spandidos-publications.com
Key Research Findings on this compound's Molecular Interactions:
| Molecular Target/Pathway | Observed Effect of this compound | Reference |
|---|---|---|
| V-ATPase | Inhibition | nih.govresearchgate.net |
| IL-6/STAT-3/cyclin D1 Signaling Pathway | Downregulation | nih.govresearchgate.net |
| Wnt/β-catenin Signaling Pathway | Suppression | researchgate.net |
| DNA Synthesis | Inhibition | nih.govtandfonline.com |
| α-adrenergic receptors | Antagonistic action | researchgate.netjyoungpharm.orgjyoungpharm.org |
Development of Novel Methodologies for this compound Research
Advancements in research methodologies will be instrumental in unraveling the complexities of this compound's bioactivity. The development of novel techniques can provide more precise and comprehensive data.
Creative and Advanced Research Methods:
Creative research methods, which emphasize flexibility and innovation in research design, could offer new perspectives. libguides.com This could involve arts-based or embodied research approaches to understand the compound's effects from different angles. libguides.com
Computational methods, such as statistical analysis of large datasets and molecular docking studies, can predict potential interactions and guide experimental work. biomedpharmajournal.orgucf.edu For instance, in silico studies have already suggested the binding of this compound-A to nAChRs receptors. biomedpharmajournal.org
The use of advanced analytical techniques is also crucial. While methods like HPLC have been used for quantification, more sophisticated techniques could provide deeper insights into its metabolic fate and interactions within biological systems. tandfonline.comnih.gov The development of specific and sensitive assays to measure this compound and its metabolites in biological samples will be vital for pharmacokinetic and pharmacodynamic studies. biomedpharmajournal.org
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of this compound's effects can be achieved through the integration of multi-omics data. frontiersin.orgnih.gov This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of the biological system's response to the compound. frontiersin.orgnih.gov
By analyzing how this compound affects the genome, transcriptome, proteome, and metabolome simultaneously, researchers can identify interconnected molecular pathways and networks that are perturbed. nih.gov This can reveal not only the direct targets of the compound but also its indirect and downstream effects, providing a more comprehensive picture of its mechanism of action. scilifelab.se
The integration of multi-omics data can help in:
Identifying novel biomarkers for this compound's activity. nih.gov
Uncovering complex regulatory networks influenced by the compound. researchgate.net
Building predictive models of its biological effects.
Publicly available multi-omics data repositories can be a valuable resource for these integrative studies. nih.gov
Challenges and Opportunities in Fundamental this compound Research
Despite the promising biological activities of this compound, several challenges remain in its fundamental research. The toxicity of the plant from which it is derived, Cleistanthus collinus, necessitates careful handling and investigation. tandfonline.comebi.ac.uk The complex mixture of compounds in the plant extract makes the isolation and purification of this compound a significant challenge. nih.govacs.org
Furthermore, the exact mechanisms of toxicity are still under investigation. nih.govacs.org While cleistanthins A and B are considered the primary toxic principles, the contribution of other compounds in the plant extract is not fully understood. nih.gov There are also conflicting reports on the presence of cleistanthins in aqueous extracts, which is relevant as this is a common method of ingestion in poisoning cases. nih.govacs.org
However, these challenges also present opportunities. Overcoming the hurdles in isolation and synthesis could lead to the development of derivatives with improved therapeutic indices. A deeper understanding of its toxicology is crucial for any potential therapeutic application and can inform the development of antidotes in cases of poisoning. The elucidation of its complex mechanisms of action could pave the way for novel therapeutic strategies targeting the identified pathways. frontiersin.org Further in-depth studies are needed to explore its effects on specific molecular targets and signaling pathways involved in various diseases. ijpsjournal.com
Q & A
Q. What are the key structural features of Cleistanthin A and B that influence their bioactivity?
this compound A and B differ in their glycosylation patterns and functional group arrangements, which directly affect their pharmacokinetics and target interactions. This compound B (Diphyllin O-glucoside) exhibits antiviral activity against SARS-CoV-2 (EC50 = 6.51 µM in Vero cells) due to its ability to block vacuolar ATPase, while this compound A shows stronger gastrointestinal biodistribution in animal models. Structural comparisons using NMR and molecular docking can elucidate these differences .
Q. How should researchers design in vitro experiments to evaluate this compound's cytotoxicity and selectivity?
- Cell Line Selection : Use target-specific cell lines (e.g., Vero cells for antiviral studies) and include non-cancerous cell lines (e.g., HEK293) to assess selectivity.
- Dose Range : Test concentrations up to 100 µM (as this compound B showed no cytotoxicity at this level in Vero cells) .
- Controls : Include vehicle controls (e.g., DMSO/saline mixtures) and reference compounds (e.g., remdesivir for antiviral assays).
- Data Validation : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .
Q. What methodological considerations are critical for reproducing this compound's reported anticancer activity in vivo?
- Model Selection : Use ascitic tumor models (e.g., Ehrlich Ascites Carcinoma) for this compound B, as it showed efficacy at 25–100 mg/kg orally but lacked activity in solid tumors .
- Administration Routes : Optimize solubility using formulations like DMSO:Tween 80:Saline (10:5:85) for intraperitoneal injection .
- Endpoint Metrics : Monitor tumor volume reduction, survival rates, and toxicity markers (e.g., liver/kidney function) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound's biodistribution patterns between normal and tumor-bearing models?
- Imaging Techniques : Use gadolinium-labeled this compound A/B with MRI to track real-time distribution. This compound A accumulates in the gastrointestinal tract, while this compound B shows delayed uptake in skeletal muscle and tumor sites .
- Mechanistic Studies : Compare tissue-specific expression of target receptors (e.g., ATPases) and metabolic enzymes using proteomics.
- Statistical Frameworks : Apply multivariate analysis to account for variables like tumor vascularization and pH gradients .
Q. What strategies can optimize this compound B's tumor specificity in preclinical models?
- Nanocarrier Systems : Encapsulate this compound B in liposomes or PEGylated nanoparticles to enhance tumor penetration and reduce off-target effects.
- Combination Therapy : Pair with checkpoint inhibitors (e.g., anti-PD1) to exploit immunogenic cell death mechanisms observed in vitro .
- Pharmacokinetic Modeling : Use compartmental models to predict optimal dosing intervals based on its half-life in tumor tissues .
Q. How should researchers address discrepancies in this compound's reported efficacy across independent studies?
- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., variations in cell culture media or animal strains).
- Methodological Audits : Cross-validate protocols for compound purity (HPLC ≥95%), solvent formulations, and endpoint criteria .
- Contradiction Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypothesis validity and experimental design .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
- Error Analysis : Report confidence intervals and use bootstrap resampling for small sample sizes.
- Software Tools : Utilize GraphPad Prism or R packages (e.g.,
drc) for robust curve fitting .
Q. How can researchers validate this compound's mechanism of action when conflicting pathways are proposed?
- Genetic Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., ATP6V0A1 for vacuolar ATPase) and assess activity loss.
- Biochemical Assays : Perform ATPase inhibition assays with purified enzymes and compare kinetics between this compound A and B .
- Cross-Referencing : Align findings with structural analogs (e.g., diphyllin) to identify conserved functional domains .
Experimental Design and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Synthetic Protocols : Document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography gradients).
- Analytical Validation : Characterize compounds via NMR, HRMS, and X-ray crystallography. Report melting points and solubility in standardized solvents (e.g., DMSO, ethanol) .
- Data Sharing : Deposit raw spectra and crystallographic data in repositories like ChemSpider or Cambridge Structural Database .
Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity?
- Dosing Regimens : Administer sub-therapeutic doses over 4–12 weeks in rodents, monitoring weight, organ histopathology, and hematological parameters.
- Control Groups : Include cohorts receiving structurally related but inactive analogs to isolate toxicity mechanisms.
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional ethics approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
